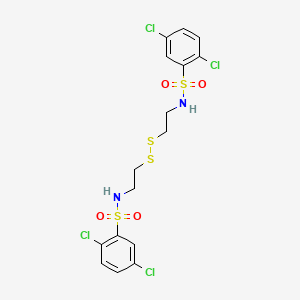
KC7f2
Übersicht
Beschreibung
KC7F2 is a small molecule that inhibits the translation of hypoxia-inducible factor 1α (HIF-1α) . It controls the biological activity of HIF-1α and is primarily used for cell structure applications . It has been reported to exhibit potential antiangiogenic effects .
Synthesis Analysis
KC7F2 inhibits HIF-1α protein synthesis but not its mRNA transcription . It represses the phosphorylation of eukaryotic initiation factor 4E binding protein 1 (4EBP1) .Molecular Structure Analysis
The molecular formula of KC7F2 is C16H16Cl4N2O4S4 . Its molecular weight is 570.38 .Chemical Reactions Analysis
KC7F2 inhibits the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), enolase 1, and endothelin 1 .Physical And Chemical Properties Analysis
KC7F2 is a solid substance . It has a molecular weight of 570.38 . Its CAS number is 927822-86-4 .Wissenschaftliche Forschungsanwendungen
Inhibition of HIF-1α and Cancer Therapy
KC7f2 has been identified as a novel HIF-1α inhibitor, demonstrating marked inhibition of HIF-mediated transcription across different tumor types including glioma, breast, and prostate cancers. It exhibits enhanced cytotoxicity under hypoxic conditions, preventing the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1. The mechanism through which KC7f2 operates involves the down-regulation of HIF-1α protein synthesis, accompanied by the suppression of the phosphorylation of key regulators of HIF-1α protein synthesis (Narita et al., 2009).
Antiangiogenic Effects and Retinal Neovascularization
A study on oxygen-induced retinal neovascularization (RNV), a common pathology in retinal diseases, revealed that KC7f2 could significantly attenuate pathological neovascularization. The treatment with KC7f2 led to a notable reduction in the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF). These effects are attributed to the inhibition of the HIF1α–VEGF pathway, suggesting KC7f2's potential as an effective drug for RNV treatment (Tang et al., 2022).
Comparative Analysis with Other HIF-1α Inhibitors
KC7f2, as a HIF-1α inhibitor, has been compared to other promising HIF-1α inhibitors, highlighting its potential strengths and limitations. The study discusses the mechanism of action of KC7f2 and emphasizes its role in the emerging class of antitumor agents targeting the hypoxia response. This comparison sheds light on the unique position of KC7f2 among HIF-1α inhibitors and its relevance in cancer therapy (Koh et al., 2009).
Safety And Hazards
Zukünftige Richtungen
KC7F2 has shown promise in inhibiting retinal neovascularization effectively via the HIF1α–VEGF pathway, suggesting that it might be an effective drug for retinal neovascularization treatment . Another study concluded that HIF-1α inhibition attenuated the TGF-β1-induced elevation of COL1A1 and α-SMA . In silica-induced PF mice, HIF-1α expression was elevated. Inhibition of HIF-1α using KC7F2 reduced COL1A1 and α-SMA expression and attenuated fibrosis in mouse lung tissue . Therefore, HIF-1α may be a new target for the treatment of silica-induced PF .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLACDIZMLXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KC7f2 | |
CAS RN |
927822-86-4 | |
| Record name | KC7f2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 927822-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KC7F2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



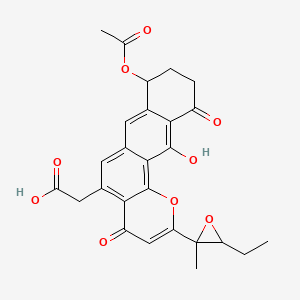
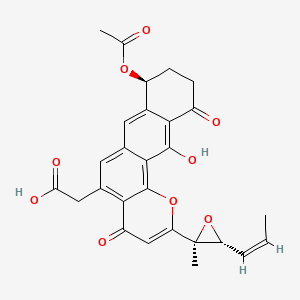
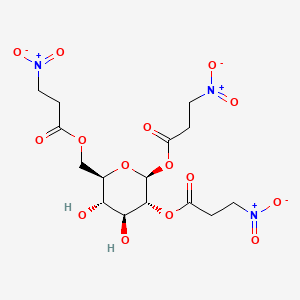
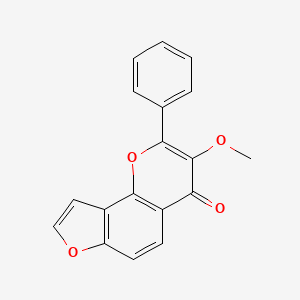
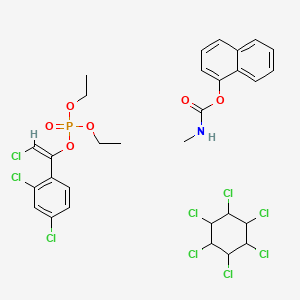



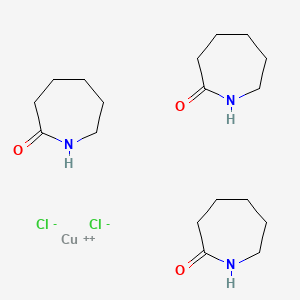
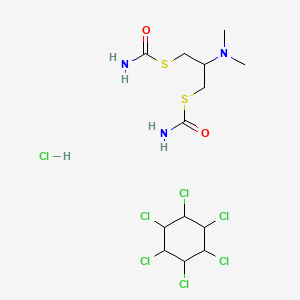
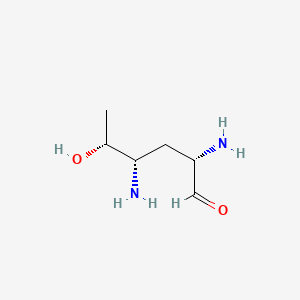

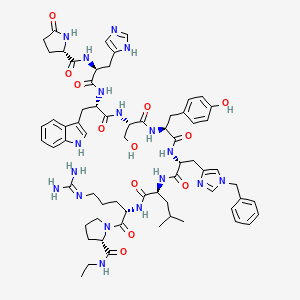
![N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B1673309.png)